4-Amino-N-(4-phenoxyphenyl)benzamide, also known as ICA-105574 (ICA), is a chemical compound identified as a potent and efficacious activator of the human ether-à-go-go-related gene 1 (hERG1) potassium channel. [] This channel plays a crucial role in regulating the heart's electrical activity by influencing the duration of the cardiac action potential. [] Dysfunctional hERG1 channels, either due to inherited mutations or drug-induced blockade, can lead to a potentially fatal heart rhythm disorder known as long QT syndrome (LQTS). [] Therefore, research on hERG1 activators like ICA holds significant promise for developing novel therapeutic strategies for LQTS.
Studies utilizing scanning mutagenesis of the hERG1 channel have shed light on the specific amino acid residues critical for ICA's action. Mutations at three specific locations were found to abolish the activating effect of ICA: []
Furthermore, the study identified a mutation, A653M in the S6 segment, that converted ICA's activity from an activator to an inhibitor. [] This observation further strengthens the classification of ICA as a mixed agonist of hERG1 channels.
These findings, supported by molecular docking simulations, strongly suggest that ICA interacts directly with these crucial amino acid residues within the hERG1 channel pore module to exert its activating or inhibitory effects. []
The electrophysiological consequences of ICA's action on hERG1 channels have been investigated in cardiac cells. In isolated guinea pig ventricular myocytes, ICA induced a concentration-dependent shortening of the action potential duration. [] This effect, which can be prevented by the hERG channel blocker E-4031, confirms the specific action of ICA on hERG channels in a cellular context. []
ICA exerts its effect on hERG1 channels primarily by attenuating or removing the channel's inactivation process. [] Inactivation is a crucial regulatory mechanism that limits the flow of potassium ions through the channel. By inhibiting this process, ICA allows for a prolonged flow of potassium ions, leading to a significant increase in hERG1 current amplitude. [, ] This action is further supported by the observation that ICA shifts the voltage dependence of inactivation to more positive potentials, effectively making it more difficult for the channel to inactivate. []
Interestingly, research suggests that ICA acts as a mixed agonist of hERG1 channels, meaning it can both activate and inhibit the channel depending on specific factors. [] This dualistic behavior is attributed to its interaction with a binding site located within the channel's pore module, situated between two adjacent subunits of the tetrameric channel structure. []
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8